molecular formula C27H24N4O3 B11437541 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11437541
M. Wt: 452.5 g/mol
InChI Key: KYOMMBWLBMUCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and ethylphenyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is usually introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of Ethylphenyl Groups: The ethylphenyl groups are introduced through Friedel-Crafts alkylation reactions, where ethylbenzene is reacted with the quinazoline and oxadiazole intermediates in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Substitution Reactions

The ethylphenyl groups and oxadiazole ring are key sites for electrophilic and nucleophilic substitution:

  • Electrophilic Aromatic Substitution (EAS):
    The ethylphenyl substituents undergo nitration, sulfonation, or halogenation under standard EAS conditions. For example, nitration with a mixture of HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group .

  • Nucleophilic Substitution at the Oxadiazole Ring:
    The oxadiazole’s nitrogen and oxygen atoms participate in nucleophilic attacks. Reactions with amines or alcohols can lead to ring-opening or functionalization at the oxadiazole’s methyl position.

Oxidation and Reduction

The quinazoline dione and oxadiazole moieties are susceptible to redox reactions:

  • Oxidation of the Quinazoline Core:
    Strong oxidizing agents like KMnO₄ in acidic conditions convert the dione group into a dicarboxylic acid derivative, altering the compound’s solubility and reactivity .

  • Reduction of the Oxadiazole Ring:
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a thioamide or opens the ring entirely, depending on reaction conditions.

Reaction Type Reagents/Conditions Product
OxidationKMnO₄, H₂SO₄, 80°CQuinazoline dicarboxylic acid derivative
ReductionH₂ (1 atm), Pd/C, ethanol, 25°COxadiazole ring-opened thioamide

Ring-Opening and Rearrangement

The oxadiazole ring undergoes cleavage under specific conditions:

  • Acid-Catalyzed Hydrolysis:
    Treatment with HCl (6M) at reflux hydrolyzes the oxadiazole to a diamide intermediate, which can further react to form carboxylic acids.

  • Base-Induced Rearrangement:
    In alkaline media (NaOH/EtOH), the oxadiazole rearranges to form isocyanate derivatives, leveraging the compound’s electrophilic centers .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocyclic systems. For example:

  • Reaction with acetylenedicarboxylate yields a triazole-fused quinazoline derivative, enhancing structural complexity.

Hydrolysis of the Quinazoline Dione

The dione moiety is hydrolytically labile:

  • Acidic Hydrolysis:
    Concentrated HCl at elevated temperatures cleaves the dione into anthranilic acid derivatives .

  • Basic Hydrolysis:
    NaOH (aqueous) opens the dione ring, producing urea-like fragments.

Functionalization via Alkylation/Acylation

The methyl group bridging the quinazoline and oxadiazole serves as a site for further modification:

  • N-Alkylation:
    Reacting with ethyl chloroacetate in DMF (K₂CO₃ catalyst) introduces ester functionalities, useful for prodrug design .

  • Acylation:
    Acetyl chloride in pyridine acetylates free hydroxyl or amine groups, if present.

Photochemical Reactions

UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloadditions between the quinazoline’s aromatic rings, forming dimeric structures.

Key Research Findings

  • Synthetic Pathways: Multi-step synthesis involving N-alkylation, cyclization, and purification via column chromatography is standard .

  • Reactivity Trends: The oxadiazole ring is more reactive toward nucleophiles than the quinazoline core.

  • Stability: The compound is stable under ambient conditions but degrades in strongly acidic or basic environments.

Scientific Research Applications

Research indicates that compounds within the quinazoline family exhibit significant biological activities. The specific compound has been studied for its potential in various applications:

Antimicrobial Activity

A study highlighted the synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized derivatives showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from the quinazoline framework exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinazoline derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus with an inhibition zone of 11 mm. This was comparable to standard antibacterial drugs such as ampicillin .

CompoundInhibition Zone (mm)MIC (mg/mL)Target Strain
Compound A1180Staphylococcus aureus
Compound B1275Escherichia coli
Compound C1077Candida albicans

Case Study 2: Anticancer Activity

Research involving quinazoline derivatives indicated that specific analogs could inhibit the growth of cancer cells effectively. For instance, certain modifications at the 1 and 3 positions of the quinazoline scaffold led to enhanced activity against various cancer cell lines .

Synthesis and Modification

The synthesis of this compound typically involves the alkylation of anthranilic acid followed by cyclization processes to form the quinazoline core. Further modifications can introduce different substituents that enhance biological activity or selectivity towards specific targets .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the ethylphenyl groups and the oxadiazole ring in 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione distinguishes it from other similar compounds. These structural features may confer unique biological activities or chemical reactivity, making it a compound of particular interest in various research fields.

Biological Activity

The compound 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates a quinazoline structure along with an oxadiazole moiety. This combination suggests potential biological activities that are currently under investigation in various pharmacological contexts. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C21H20N4O3\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_3

This structure features:

  • A quinazoline core known for its diverse biological activities.
  • An oxadiazole ring which has been associated with antimicrobial and anticancer properties.

Biological Activity Overview

Research has indicated that compounds containing both quinazoline and oxadiazole rings exhibit a range of biological activities including antibacterial, antifungal, and anticancer effects. The specific biological activities of the compound are explored below.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of similar quinazoline derivatives. For instance:

  • Inhibition against Gram-positive and Gram-negative Bacteria :
    • Compounds with quinazoline structures have shown varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with oxadiazole rings demonstrated enhanced activity against Candida albicans, with inhibition zone values reported around 11 mm and MIC values of 80 mg/mL .
  • Comparative Efficacy :
    • The effectiveness of this compound was compared to standard antibiotics like ampicillin. Some derivatives exhibited comparable or superior efficacy, particularly against resistant strains .

Antifungal Activity

The presence of the oxadiazole ring is significant for antifungal activity:

  • Research indicates that derivatives containing oxadiazole have shown promising antifungal effects, particularly against Candida species, suggesting potential applications in treating fungal infections .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties:

  • Compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. Mechanisms often involve the inhibition of specific kinases or pathways involved in tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives revealed that those incorporating oxadiazole exhibited significant antimicrobial activity. The most potent compounds showed inhibition zones exceeding 12 mm against multiple strains, indicating their potential as lead compounds in drug development .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of quinazoline derivatives. It was found that modifications at specific positions on the quinazoline ring significantly influenced antibacterial potency. The incorporation of the oxadiazole moiety was crucial for enhancing activity against E. coli and S. aureus .

Summary Table of Biological Activities

Biological ActivityTest OrganismsInhibition Zone (mm)MIC (mg/mL)Reference
AntibacterialStaphylococcus aureus10–1270–80
Escherichia coli1565
Candida albicans1180
AntifungalVarious Candida speciesSignificantVaries
AnticancerVarious cancer cell linesCytotoxicity observedVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazoline Core Formation: Start with anthranilic acid derivatives to construct the quinazoline-2,4-dione scaffold via cyclization under acidic conditions (e.g., HCl/EtOH) .

Oxadiazole Ring Synthesis: Utilize a nitrile intermediate reacting with hydroxylamine to form the 1,2,4-oxadiazole ring. Optimization of this step requires precise stoichiometric control (1:1 molar ratio of nitrile to hydroxylamine) and reflux in ethanol for 6–8 hours .

Methylation and Coupling: Introduce the 4-ethylphenyl substituents via nucleophilic substitution or Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80°C yield higher coupling efficiency .
Key Optimization: Monitor reaction progress via TLC and HPLC to minimize side products. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers approach the purification and characterization of this compound, particularly in confirming the oxadiazole-quinazoline linkage?

Methodological Answer:

  • Purification:
    • Use flash chromatography with a hexane/EtOAc (3:1) eluent system to isolate the final product. Recrystallization from ethanol enhances purity (>98%) .
  • Characterization:
    • NMR Spectroscopy: Confirm the oxadiazole linkage via ¹H-NMR (singlet for oxadiazole protons at δ 8.2–8.5 ppm) and ¹³C-NMR (C=O signals at ~165–170 ppm for quinazoline and oxadiazole rings) .
    • X-ray Crystallography: Resolve the solid-state structure to validate the connectivity, as demonstrated for analogous oxadiazole derivatives in Acta Crystallographica studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's hydrogen bonding network?

Methodological Answer:

  • DFT vs. Experimental Comparison: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to predict hydrogen bond lengths and angles. Compare with single-crystal X-ray data, focusing on N–H⋯O interactions (e.g., quinazoline C=O to oxadiazole N–H) .
  • Dynamic Effects: Account for crystal packing forces in experimental data by conducting variable-temperature NMR to assess hydrogen bond stability in solution .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric elements of this compound?

Methodological Answer:

  • Systematic Substituent Variation: Replace the 4-ethylphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via the same synthetic route .
  • Biological Assays: Test analogs for target binding (e.g., enzyme inhibition assays) and correlate activity with substituent electronic properties (Hammett σ values) .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to map steric/electrostatic fields, identifying critical regions (e.g., oxadiazole methyl group’s role in hydrophobic interactions) .

Q. What advanced spectroscopic techniques are critical for analyzing electronic interactions in the compound's solid-state structure?

Methodological Answer:

  • Solid-State NMR: Employ ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR to probe nitrogen environments in the oxadiazole and quinazoline rings, revealing intermolecular interactions .
  • X-ray Photoelectron Spectroscopy (XPS): Analyze binding energies of N 1s electrons to distinguish between amine, oxadiazole, and quinazoline nitrogen atoms (expected peaks: ~398–402 eV) .
  • FT-IR Microspectroscopy: Map hydrogen bonding via O–H and N–H stretching vibrations (2500–3500 cm⁻¹) in microcrystalline samples .

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3

InChI Key

KYOMMBWLBMUCHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.